

Isobatatasin I: A Technical Overview of its Physicochemical Properties and Biological Activities

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Introduction

Isobatatasin I is a naturally occurring phenanthrene derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. While research into its specific biological activities and mechanisms of action is ongoing, this document summarizes the current state of knowledge to support further investigation and potential therapeutic development.

Chemical and Physical Properties

Isobatatasin I is structurally classified as a phenanthrol.[1] Its fundamental properties are summarized in the table below.



| Property | Value | Reference |
|-------------------|--------------------------------------|-----------|
| Molecular Formula | C17H16O4 | [1] |
| Molecular Weight | 284.31 g/mol | - |
| CAS Number | 39499-84-8 | [1][2][3] |
| IUPAC Name | 2,5,7-trimethoxyphenanthren- 3-ol | [4] |

Note: Specific experimental data for properties such as melting point, boiling point, and detailed solubility are not extensively reported in publicly available literature.

Structure

The chemical structure of **Isobatatasin I** is characterized by a phenanthrene core with three methoxy groups and one hydroxyl group attached to the aromatic rings.

Biological Context and Activity

Isobatatasin I has been identified as a constituent of the rhizomes of Tamus communis, commonly known as black bryony.[1][5] It is important to note that while some commercial suppliers list its origin as the rhizome of safflower (Carthamus tinctorius), the primary scientific literature points to Tamus communis as the source.[1][2]

Phenanthrene derivatives isolated from Tamus communis have demonstrated cytotoxic effects. For instance, studies have shown that certain phenanthrenes from this plant exhibit significant cell growth inhibitory effects on cervix adenocarcinoma (HeLa) cells.[5] While the specific cytotoxic profile of **Isobatatasin I** has not been detailed, its structural similarity to other bioactive phenanthrenes suggests it may possess noteworthy biological activities. The broader class of phenanthrene derivatives has been investigated for a range of pharmacological effects, including anti-inflammatory and anticancer properties.[6]

Experimental Considerations

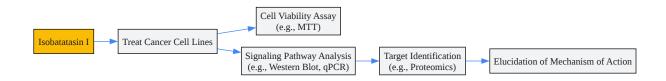
Due to the limited availability of detailed experimental protocols in the public domain, researchers interested in isolating or synthesizing **Isobatatasin I** may need to refer to general



methods for the extraction and purification of phenanthrenes from plant materials, particularly from the rhizomes of Tamus communis. Chromatographic techniques are central to the isolation of such natural products.

Signaling Pathways: A Frontier for Investigation

As of the current literature, specific signaling pathways modulated by **Isobatatasin I** have not been elucidated. However, the known biological activities of structurally related phenanthrenes provide a logical starting point for investigation. The general workflow for investigating the impact of a novel compound on cellular signaling is depicted below.



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Caption: General experimental workflow for investigating the biological activity of a compound.

Future Directions

The study of **Isobatatasin I** presents several opportunities for further research. A primary focus should be the complete characterization of its physicochemical properties. Furthermore, comprehensive screening for biological activity, particularly its potential as an anticancer or anti-inflammatory agent, is warranted. Elucidating the specific molecular targets and signaling pathways affected by **Isobatatasin I** will be crucial in understanding its mechanism of action and potential for therapeutic applications. The development of a robust synthetic route would also be invaluable for producing larger quantities of the compound for in-depth preclinical studies.

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